N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . This compound is characterized by its unique cyclic amine structure, which includes a cyclobutane ring substituted with methoxymethyl and dibenzyl groups. It is commonly used in advanced research and development projects due to its versatility and high purity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with benzylamine derivatives under specific conditions. One common method includes the use of a methoxymethylating agent to introduce the methoxymethyl group onto the cyclobutane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound shares a similar structure but includes a trimethylsilyl group instead of the cyclobutane ring.
N-Benzyl-N-methoxymethyltrimethylsilylmethanamine: Another related compound with a similar functional group arrangement but different core structure.
Uniqueness
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Eigenschaften
Molekularformel |
C20H25NO |
---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-3-(methoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C20H25NO/c1-22-16-19-12-20(13-19)21(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 |
InChI-Schlüssel |
MZQFFCMCRCDHHR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.